N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide
Description
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-phenoxybenzamide is a benzamide derivative featuring a benzothiazole moiety linked to the ortho-position of the phenyl ring and a phenoxy group at the para-position of the benzamide core. Benzothiazole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition, antimicrobial, and antitumor properties . The phenoxy substituent contributes to the compound’s lipophilicity and may influence its pharmacokinetic profile by modulating solubility and membrane permeability.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c29-25(18-14-16-20(17-15-18)30-19-8-2-1-3-9-19)27-22-11-5-4-10-21(22)26-28-23-12-6-7-13-24(23)31-26/h1-17H,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUJEFGFNJQIKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with aldehydes or ketones under acidic conditions.
Coupling with Phenyl Group: The benzothiazole core is then coupled with a phenyl group through a nucleophilic substitution reaction.
Formation of Benzamide: The final step involves the formation of the benzamide by reacting the intermediate with 4-phenoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are frequently employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects . The compound may also interact with DNA and proteins, affecting their function and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide, highlighting differences in substituents and molecular properties:
*Calculated molecular weights based on formulae; †XLogP3 from .
Key Observations:
Substituent Effects: Phenoxy vs. Sulfamoyl vs. Phenoxy: The dimethylsulfamoyl group in introduces polarity, which may improve solubility and facilitate interactions with charged residues in enzyme active sites . Methoxy: Smaller size and electron-donating effects in could alter electronic distribution, affecting binding affinity .
Core Heterocycle Modification :
- Replacement of benzothiazole with a simpler thiazole () reduces molecular planarity, possibly diminishing intercalation with DNA or protein pockets .
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The IUPAC name for this compound is this compound, and its molecular formula is . The structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C26H18N2O2S |
| Molecular Weight | 442.56 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with bacterial cells and potential cancer cells:
Antibacterial Activity:
The compound exhibits significant antibacterial properties by inhibiting the growth of various bacterial strains. It appears to disrupt essential biochemical pathways within bacterial cells, leading to their inhibition. For example, studies have shown that it has a minimum inhibitory concentration (MIC) against Staphylococcus aureus in the range of 19.7–24.2 μM.
Anticancer Activity:
Research indicates that the compound may also possess anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic signaling pathways and inhibition of cell proliferation .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has a favorable profile for drug development. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations indicate good absorption and distribution characteristics, which are critical for effective therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antibacterial Efficacy:
A study published in the Journal of Medicinal Chemistry reported that derivatives of benzothiazole compounds showed promising antibacterial activity against resistant strains of bacteria. The study highlighted the potential of benzothiazole derivatives as lead compounds for developing new antibiotics . -
Anticancer Potential:
In vitro studies demonstrated that this compound could inhibit the growth of several cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis in human breast cancer cells . -
Mechanistic Insights:
Molecular docking studies have provided insights into how this compound interacts with specific targets within bacterial and cancer cells. These analyses revealed binding affinities that suggest a strong interaction with key enzymes involved in metabolic pathways critical for cell survival .
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Type | MIC (μM) | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 19.7 – 24.2 | Inhibition of cell wall synthesis |
| Anticancer | Human breast cancer cells | Not specified | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
